molecular formula C22H21ClN4O3S2 B2853765 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 392254-85-2

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2853765
CAS No.: 392254-85-2
M. Wt: 489.01
InChI Key: KBJMLJFIXYXCJF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to the desired biological effect. The pathways involved may include the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S2/c23-16-5-7-17(8-6-16)27-21(19-13-31-14-20(19)25-27)24-22(28)15-3-9-18(10-4-15)32(29,30)26-11-1-2-12-26/h3-10H,1-2,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJMLJFIXYXCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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